molecular formula C16H13N5O2 B4301518 4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

Cat. No.: B4301518
M. Wt: 307.31 g/mol
InChI Key: RJKUKHAGEISJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[321]OCT-5-YL CYANIDE is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of 4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE involves multiple steps. One method involves the reaction of 8,8-diethyl-6-imino-3-(pentan-3-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile with ketoximes . The reaction conditions typically include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications. It is used in the study of organic synthesis and reaction mechanisms. In biology and medicine, it may be investigated for its potential therapeutic properties. Additionally, it can be used in industrial applications where its unique structure and reactivity are advantageous.

Mechanism of Action

The mechanism of action of 4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds to 4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE include other bicyclic compounds with imino and nitrile functional groups. These compounds may share similar reactivity and applications but can differ in their specific structural features and properties. The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical behavior.

Properties

IUPAC Name

6-imino-1,8-dimethyl-3-pyridin-3-yl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2/c1-10-14(2)22-12(11-4-3-5-21-6-11)15(7-17,8-18)16(10,9-19)13(20)23-14/h3-6,10,12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKUKHAGEISJEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(OC(C(C1(C(=N)O2)C#N)(C#N)C#N)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 2
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 3
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 4
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 5
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE
Reactant of Route 6
4,4-DICYANO-6-IMINO-1,8-DIMETHYL-3-(3-PYRIDYL)-2,7-DIOXABICYCLO[3.2.1]OCT-5-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.